![molecular formula C15H16O2 B563740 Nabumetone-d3 CAS No. 1216770-08-9](/img/structure/B563740.png)
Nabumetone-d3
Descripción general
Descripción
Nabumetone-d3 es una versión marcada con deuterio de Nabumetone, un fármaco antiinflamatorio no esteroideo (AINE). El propio Nabumetone es un agente antiinflamatorio no ácido de administración oral que actúa como un inhibidor selectivo de la ciclooxigenasa-2 (COX-2). This compound se utiliza principalmente como estándar interno en espectrometría de masas para la cuantificación de Nabumetone .
Mecanismo De Acción
Nabumetone-d3, al igual que Nabumetone, es un profármaco que se metaboliza en el hígado a su forma activa, ácido 6-metoxi-2-naftilacético (6MNA). El metabolito activo inhibe la enzima ciclooxigenasa-2 (COX-2), que participa en la síntesis de prostaglandinas que median la inflamación y el dolor. Al inhibir selectivamente la COX-2, this compound reduce la inflamación y el dolor con menos efectos secundarios gastrointestinales en comparación con los AINE no selectivos .
Análisis Bioquímico
Biochemical Properties
Nabumetone-d3 exerts its pharmacological effects via the metabolite 6-methoxy-2-naphthylacetic acid (6-MNA) . Following absorption, it undergoes extensive first-pass metabolism to form the main circulating active metabolite (6-MNA) which is a much more potent inhibitor of preferentially cyclo-oxygenase (COX)-2 .
Cellular Effects
This compound, through its metabolite 6-MNA, has a dose-related effect on platelet aggregation . Furthermore, several short-term studies have shown little to no effect on renal function .
Molecular Mechanism
This compound’s active metabolite, 6-MNA, is an inhibitor of both COX-1 and COX-2 although it exhibits some COX-2 selectivity . Inhibition of COX-1 and COX-2 reduces conversion of arachidonic acid to prostaglandins and thromboxane .
Temporal Effects in Laboratory Settings
The three major metabolic pathways of this compound are O-demethylation, reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain occurs to yield acetic acid derivatives . Essentially no unchanged this compound and less than 1% of the major 6-MNA metabolite are excreted unchanged in the urine from which 80% of the dose can be recovered and another 10% in faeces .
Metabolic Pathways
The three major metabolic pathways of this compound are O-demethylation, reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain occurs to yield acetic acid derivatives .
Transport and Distribution
The volume of distribution of 6-MNA reported after administration of a single dose is 0.1-0.2 L/kg or approximately 5-10 L . Vdss reported in official product labeling is approximately 53 L .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Nabumetone-d3 implica la incorporación de átomos de deuterio en la molécula de Nabumetone. Esto se puede lograr mediante diversos métodos, incluida la hidrogenación catalítica utilizando gas deuterio o reactivos deuterados. La ruta sintética general implica los siguientes pasos:
Material de partida: La síntesis comienza con una molécula precursora, normalmente un derivado del naftaleno.
Deuteración: El precursor se somete a deuteración, donde los átomos de hidrógeno se reemplazan por deuterio. Esto se puede hacer utilizando gas deuterio (D2) en presencia de un catalizador como paladio sobre carbono (Pd/C).
Funcionalización: El intermedio deuterado se funcionaliza luego para introducir la parte butanona, lo que da como resultado la formación de this compound.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Deuteración a granel: Se someten grandes cantidades del precursor a deuteración utilizando gas deuterio y un catalizador adecuado.
Purificación: El producto deuterado se purifica mediante técnicas como la cristalización o la cromatografía para lograr los niveles de pureza deseados.
Control de calidad: El producto final se somete a un control de calidad riguroso para garantizar la consistencia y la pureza, a menudo utilizando técnicas como la resonancia magnética nuclear (RMN) y la espectrometría de masas.
Análisis De Reacciones Químicas
Tipos de reacciones
Nabumetone-d3 puede someterse a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar su metabolito activo, ácido 6-metoxi-2-naftilacético (6MNA).
Reducción: Las reacciones de reducción pueden convertir this compound de nuevo a sus formas precursoras.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático o en la parte butanona, lo que lleva a diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: La sustitución aromática electrofílica se puede llevar a cabo utilizando reactivos como bromo (Br2) o ácido nítrico (HNO3).
Productos principales
Oxidación: El producto principal es el ácido 6-metoxi-2-naftilacético (6MNA).
Reducción: Los productos principales son las formas reducidas de this compound o sus intermediarios.
Sustitución: Se pueden formar varios derivados sustituidos de this compound dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Nabumetone is a prodrug that is metabolized into its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which selectively inhibits cyclooxygenase-2 (COX-2). This selectivity is significant as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. The pharmacokinetic properties of nabumetone-d3 are essential for understanding its therapeutic applications.
Key Pharmacokinetic Parameters
Parameter | Value (Nabumetone) | Value (this compound) |
---|---|---|
Tmax (hours) | 2-4 | TBD |
Half-life (hours) | 22.5 - 29.8 | TBD |
Bioavailability | ~35% | TBD |
Volume of Distribution | 53 L | TBD |
Note: TBD indicates that specific data for this compound may not be available or requires further research.
Therapeutic Applications
This compound has been explored for its therapeutic applications in various conditions:
- Osteoarthritis and Rheumatoid Arthritis : Clinical studies have shown that nabumetone effectively reduces pain and inflammation in patients with these conditions, with a favorable safety profile compared to traditional NSAIDs .
- Ankylosing Spondylitis : Nabumetone has been evaluated for efficacy in managing symptoms associated with ankylosing spondylitis, demonstrating comparable effectiveness to other NSAIDs .
- Soft Tissue Injuries : The drug has also been studied for its role in treating acute soft tissue injuries, providing analgesic effects similar to other NSAIDs .
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy and safety of nabumetone and its deuterated form:
- Study on Efficacy in Osteoarthritis : A double-blind, randomized controlled trial compared nabumetone to placebo in patients with osteoarthritis. Results indicated significant pain reduction and improved function in those receiving nabumetone, with fewer gastrointestinal side effects compared to traditional NSAIDs .
- Long-term Safety Study : A post-marketing surveillance study involving over 10,000 patients revealed that nabumetone had a low incidence of serious adverse effects, including gastrointestinal bleeding and liver injury, which are common concerns with NSAID use .
Comparación Con Compuestos Similares
Compuestos similares
Nabumetone: La forma no deuterada de Nabumetone-d3.
Celecoxib: Otro inhibidor selectivo de la COX-2 utilizado como agente antiinflamatorio.
Meloxicam: Un inhibidor selectivo de la COX-2 con propiedades antiinflamatorias similares.
Unicidad
This compound es único debido a su marcaje con deuterio, lo que lo hace particularmente útil como estándar interno en química analítica. Los átomos de deuterio proporcionan una diferencia de masa distinta, lo que permite una cuantificación precisa de Nabumetone en matrices biológicas complejas utilizando espectrometría de masas .
Actividad Biológica
Nabumetone-d3 is a deuterated analog of nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for treating osteoarthritis and rheumatoid arthritis. This compound has garnered attention in pharmacological research due to its unique properties, including enhanced pharmacokinetics and metabolic stability. The following sections detail the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies.
This compound is characterized by its non-acidic nature and selective inhibition of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory process. The compound is metabolized in the body to produce 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite responsible for its anti-inflammatory effects. The metabolic pathway includes:
- Reduction to 3-hydroxy nabumetone via aldo-keto reductase enzymes.
- Oxidative cleavage by cytochrome P450 enzymes (primarily CYP1A2) to form 6-MNA.
- O-demethylation by CYP2C9 leading to further metabolites such as 6-hydroxy-2-naphthylacetic acid (6-HNA).
This metabolic profile allows this compound to exert potent anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects commonly associated with other NSAIDs due to its preferential COX-2 inhibition over COX-1 .
Therapeutic Applications
This compound has been evaluated for its efficacy in various clinical settings, particularly in managing pain and inflammation associated with arthritis. Key findings include:
- Rheumatoid Arthritis : In a comparative study, patients treated with Nabumetone exhibited significant improvements in pain relief and reduction of morning stiffness compared to those treated with naproxen .
- Osteoarthritis : Clinical trials indicate that this compound is effective in reducing symptoms of osteoarthritis, with a recommended dosage of 1 g once daily being well tolerated .
- Long-term Safety : Post-marketing surveillance has shown a low incidence of gastrointestinal complications, attributed to Nabumetone's unique chemical properties .
Comparative Studies
The following table summarizes key findings from studies comparing this compound with other NSAIDs:
Case Studies
Several case studies highlight the clinical applications and outcomes associated with this compound:
- Case Study on Efficacy : A double-blind study involving 298 patients revealed that those receiving Nabumetone showed significant improvement in the Ritchie articular index compared to those on naproxen after three months .
- Long-term Use : A cohort study followed 1,677 patients over two years, reporting a cumulative incidence of peptic ulcers at just 0.8%, demonstrating the safety profile of Nabumetone during prolonged therapy .
Propiedades
IUPAC Name |
4-[6-(trideuteriomethoxy)naphthalen-2-yl]butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXJMDCKKHMKV-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676051 | |
Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216770-08-9 | |
Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.